N-(methylsulfonyl)-DL-phenylalanine
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Overview
Description
N-(methylsulfonyl)-DL-phenylalanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a phenylalanine backbone with a methylsulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfonyl)-DL-phenylalanine typically involves the reaction of DL-phenylalanine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
DL-Phenylalanine+Methylsulfonyl Chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding DL-phenylalanine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: DL-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
N-(methylsulfonyl)-DL-phenylalanine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a building block for various organic syntheses.
Mechanism of Action
The mechanism of action of N-(methylsulfonyl)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
N-(methylsulfonyl)-L-phenylalanine: Similar structure but with a specific chirality.
N-(methylsulfonyl)-D-phenylalanine: The enantiomer of the L-form.
N-(ethylsulfonyl)-DL-phenylalanine: Similar compound with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: N-(methylsulfonyl)-DL-phenylalanine is unique due to its balanced chirality (DL-form) and the presence of a methylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research.
Properties
IUPAC Name |
2-(methanesulfonamido)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCKXSDDVQQISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541016 |
Source
|
Record name | N-(Methanesulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29268-15-3 |
Source
|
Record name | N-(Methanesulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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